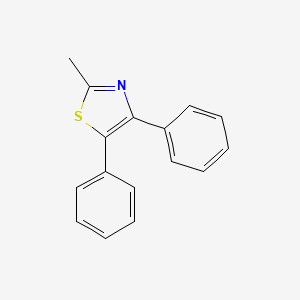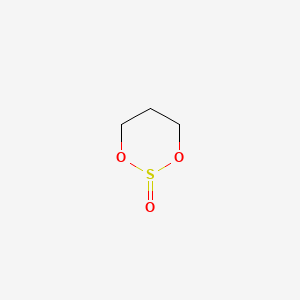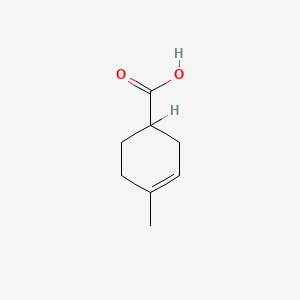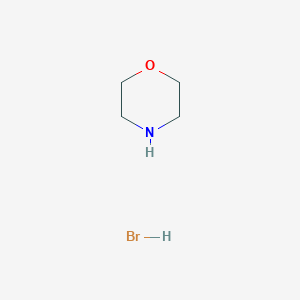
吗啉氢溴酸盐
描述
Morpholine, hydrobromide is a chemical compound with the molecular formula C₄H₉NO·HBr. It is a derivative of morpholine, a heterocyclic amine featuring both nitrogen and oxygen atoms in its ring structure. Morpholine, hydrobromide is commonly used in various chemical and industrial applications due to its unique properties.
科学研究应用
Morpholine, hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: It serves as a building block for the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It is used in the development of drugs and therapeutic agents.
Industry: It is employed in the production of corrosion inhibitors, rubber chemicals, and other industrial products.
作用机制
Target of Action
Morpholine hydrobromide, also known as morpholinium bromide, is a compound that has been found to have various applications in the field of solar cell technology . It is also suggested to have potential use in the synthesis of anti-depressant molecules . .
Mode of Action
It has been suggested that morpholinyl-bearing arylsquaramides, which are related compounds, can act as small-molecule lysosomal ph modulators . These compounds are capable of facilitating the transmembrane transport of chloride anions across vesicular and cellular phospholipid membranes
Biochemical Pathways
It has been suggested that morpholine and related compounds can be degraded by certain strains of bacteria, such as mycobacterium aurum mo1 . The first step of this degradative pathway involves the cleavage of the C—N bond, leading to the formation of an intermediary amino acid. This is followed by deamination and oxidation of this amino acid into a diacid .
Result of Action
It has been suggested that morpholinyl-bearing arylsquaramides can disrupt the homeostasis of lysosomal ph and inactivate the lysosomal cathepsin b enzyme
Action Environment
It has been suggested that morpholine-based buffers can promote photoinduced flavoenzyme-catalyzed asymmetric redox transformations
生化分析
Biochemical Properties
Morpholine hydrobromide plays a crucial role in biochemical reactions, particularly in the inhibition of enzymes involved in the ergosterol biosynthetic pathway . This inhibition hampers cell multiplication, ultimately leading to cell death. Morpholine hydrobromide interacts with various enzymes, proteins, and other biomolecules, including cytochrome P450 enzymes, which catalyze the biotransformation of morpholine to 2-(2-aminoethoxy) acetic acid . The interaction with cytochrome P450 enzymes is essential for the degradation of morpholine, highlighting its role in metabolic pathways.
Cellular Effects
Morpholine hydrobromide affects various types of cells and cellular processes. It influences cell function by inhibiting enzymes in the ergosterol biosynthetic pathway, leading to the disruption of cell membrane integrity and cell death . This compound also impacts cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of ergosterol synthesis affects the cell’s ability to maintain its membrane structure, leading to altered cell signaling and metabolic processes .
Molecular Mechanism
The mechanism of action of morpholine hydrobromide involves its interaction with cytochrome P450 enzymes, leading to the biotransformation of morpholine to 2-(2-aminoethoxy) acetic acid . This interaction results in the inhibition of enzyme activity, affecting various biochemical pathways. Additionally, morpholine hydrobromide can form stable chloramine due to the presence of ether oxygen, which withdraws electron density from the nitrogen, rendering it less nucleophilic . This property contributes to its enzyme inhibition capabilities.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of morpholine hydrobromide change over time. The compound is chemically stable, but it is subject to chemical and biological nitrosation, leading to the formation of N-nitrosomorpholine, a well-characterized carcinogen . Long-term exposure to morpholine hydrobromide in in vitro and in vivo studies has shown that it can cause liver and lung tumors in rats and liver tumors in hamsters . These findings highlight the importance of monitoring the stability and degradation of morpholine hydrobromide in laboratory settings.
Dosage Effects in Animal Models
The effects of morpholine hydrobromide vary with different dosages in animal models. At lower doses, it exhibits antiseizure activity, particularly against pentylenetetrazole-induced seizures . At higher doses, morpholine hydrobromide can be toxic, leading to adverse effects such as liver and lung tumors . These findings underscore the importance of determining the appropriate dosage to minimize toxic effects while maximizing therapeutic benefits.
Metabolic Pathways
Morpholine hydrobromide is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . The degradation of morpholine by these enzymes leads to the formation of 2-(2-aminoethoxy) acetic acid, which is further metabolized to diglycolate and glyoxylate . These metabolites are then integrated into intermediary metabolism pathways, highlighting the compound’s role in metabolic flux and metabolite levels.
Transport and Distribution
Morpholine hydrobromide is transported and distributed within cells and tissues through various mechanisms. It is inherently biodegradable and can be transported across cell membranes via passive diffusion . The compound’s distribution is influenced by its interaction with transporters and binding proteins, which facilitate its localization and accumulation within specific tissues .
Subcellular Localization
The subcellular localization of morpholine hydrobromide is primarily within the cytoplasm, where it interacts with various enzymes and proteins . Its activity and function are influenced by its localization, as it can inhibit enzymes involved in critical biochemical pathways. Additionally, morpholine hydrobromide may undergo post-translational modifications that direct it to specific compartments or organelles, further affecting its activity .
准备方法
Synthetic Routes and Reaction Conditions: Morpholine, hydrobromide can be synthesized through the reaction of morpholine with hydrobromic acid. The process involves the following steps:
Reaction: Morpholine is reacted with hydrobromic acid in a suitable solvent, typically water or an alcohol.
Crystallization: The resulting solution is then cooled to precipitate morpholine, hydrobromide crystals.
Purification: The crystals are filtered, washed, and dried to obtain pure morpholine, hydrobromide.
Industrial Production Methods: In industrial settings, the production of morpholine, hydrobromide follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous reactors and crystallizers are often used to streamline the process and improve efficiency.
化学反应分析
Types of Reactions: Morpholine, hydrobromide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form morpholine N-oxide.
Reduction: It can be reduced to regenerate morpholine.
Substitution: It can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkoxides, thiolates, and amines can be used under mild to moderate conditions.
Major Products:
Oxidation: Morpholine N-oxide.
Reduction: Morpholine.
Substitution: Various substituted morpholine derivatives depending on the nucleophile used.
相似化合物的比较
Morpholine, hydrobromide can be compared with other similar compounds such as:
Morpholine hydrochloride: Similar in structure but with a chloride ion instead of bromide.
Piperidine: Another heterocyclic amine with a similar ring structure but without the oxygen atom.
Tetrahydrofuran: A cyclic ether with a similar ring structure but without the nitrogen atom.
Uniqueness: Morpholine, hydrobromide is unique due to the presence of both nitrogen and oxygen in its ring structure, which imparts distinct chemical and physical properties. Its ability to participate in a wide range of chemical reactions and its applications in various fields make it a valuable compound in scientific research and industry.
属性
IUPAC Name |
morpholine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO.BrH/c1-3-6-4-2-5-1;/h5H,1-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVJOXYJFOYNQRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00479979 | |
| Record name | Morpholine, hydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00479979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6377-82-8 | |
| Record name | Morpholine, hydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00479979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Morpholine Hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



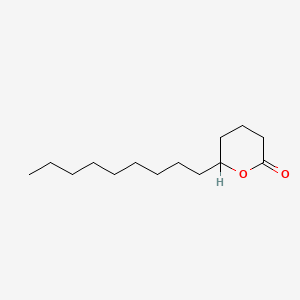
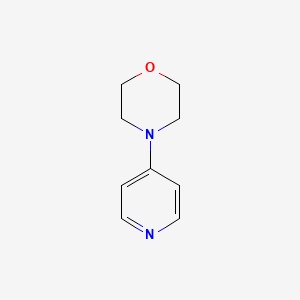
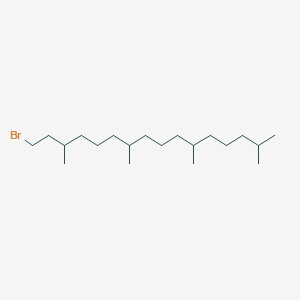
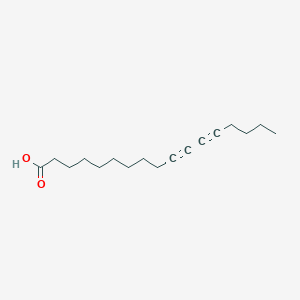
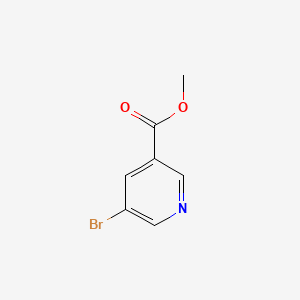
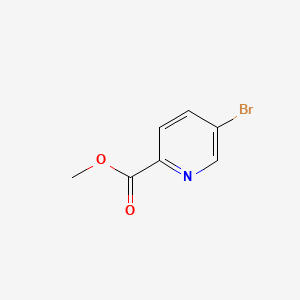
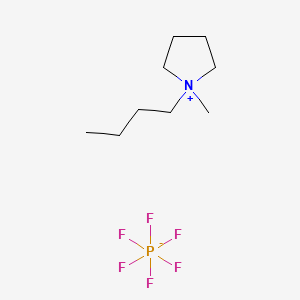
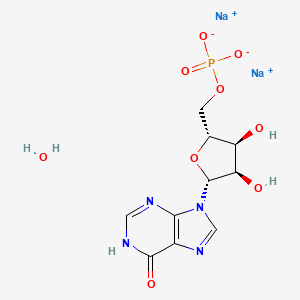
![Benzoic acid, 4,4'-[1,2-ethanediylbis(oxy)]bis-](/img/structure/B1661949.png)
